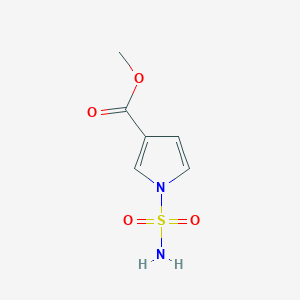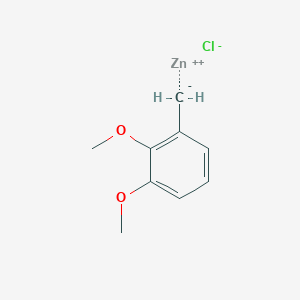
2,3-Dimethoxybenzylzincchloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dimethoxybenzylzincchloride is an organozinc compound that is widely used in organic synthesis. It is known for its reactivity and versatility in various chemical reactions, particularly in the formation of carbon-carbon bonds. This compound is often utilized in the field of organic chemistry for its ability to act as a nucleophile in various coupling reactions.
準備方法
Synthetic Routes and Reaction Conditions
2,3-Dimethoxybenzylzincchloride can be synthesized through the reaction of 2,3-dimethoxybenzyl chloride with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is typically carried out under an inert atmosphere to prevent oxidation. The general reaction scheme is as follows:
2,3-Dimethoxybenzyl chloride+Zn→this compound
Industrial Production Methods
In an industrial setting, the production of this compound involves the use of large-scale reactors and precise control of reaction conditions. The process may include the use of automated systems to monitor and adjust parameters such as temperature, pressure, and reactant concentrations to ensure high yield and purity of the product.
化学反応の分析
Types of Reactions
2,3-Dimethoxybenzylzincchloride undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding benzaldehyde derivatives.
Reduction: It can be reduced to form benzyl alcohol derivatives.
Substitution: It participates in nucleophilic substitution reactions, particularly in the formation of carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Palladium-catalyzed coupling reactions, such as Suzuki-Miyaura coupling, are commonly employed.
Major Products
Oxidation: 2,3-Dimethoxybenzaldehyde
Reduction: 2,3-Dimethoxybenzyl alcohol
Substitution: Various substituted aromatic compounds
科学的研究の応用
2,3-Dimethoxybenzylzincchloride has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Biology: It is employed in the synthesis of biologically active compounds and pharmaceuticals.
Medicine: It is used in the development of new drugs and therapeutic agents.
Industry: It is utilized in the production of fine chemicals and intermediates for various industrial processes.
作用機序
The mechanism of action of 2,3-dimethoxybenzylzincchloride involves its role as a nucleophile in chemical reactions. It readily donates electrons to electrophilic centers, facilitating the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile.
類似化合物との比較
Similar Compounds
2,3-Dimethoxybenzylmagnesiumchloride: Similar in reactivity but uses magnesium instead of zinc.
2,3-Dimethoxybenzylboronic acid: Used in Suzuki-Miyaura coupling reactions.
2,3-Dimethoxybenzyl lithium: Another organometallic compound with similar applications.
Uniqueness
2,3-Dimethoxybenzylzincchloride is unique due to its specific reactivity profile and the stability of the zinc-carbon bond. It offers distinct advantages in terms of selectivity and yield in various organic synthesis reactions compared to its magnesium and lithium counterparts.
特性
分子式 |
C9H11ClO2Zn |
|---|---|
分子量 |
252.0 g/mol |
IUPAC名 |
zinc;1-methanidyl-2,3-dimethoxybenzene;chloride |
InChI |
InChI=1S/C9H11O2.ClH.Zn/c1-7-5-4-6-8(10-2)9(7)11-3;;/h4-6H,1H2,2-3H3;1H;/q-1;;+2/p-1 |
InChIキー |
PKZPNIDVYRTPRB-UHFFFAOYSA-M |
正規SMILES |
COC1=CC=CC(=C1OC)[CH2-].[Cl-].[Zn+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![B-[4-(3,4-Dichlorophenoxy)phenyl]boronic acid](/img/structure/B13977692.png)
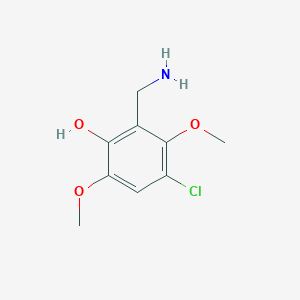
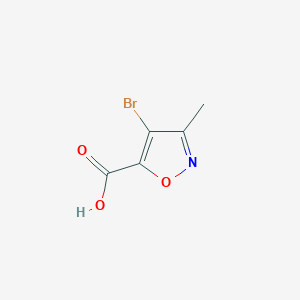
![Methyl 4-oxo-3-(phenylmethoxy)-6-[[(tetrahydro-2H-pyran-2-yl)oxy]methyl]-4H-pyran-2-carboxylate](/img/structure/B13977707.png)
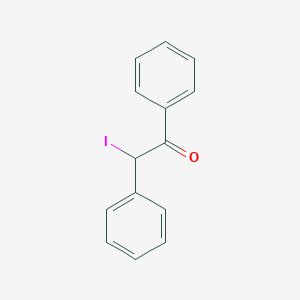
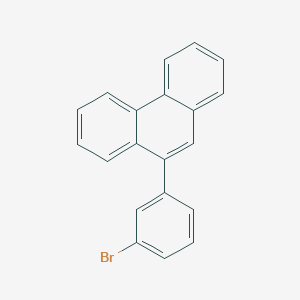
![7-Cyclopropyl-1,7-diazaspiro[3.5]nonan-2-one](/img/structure/B13977734.png)
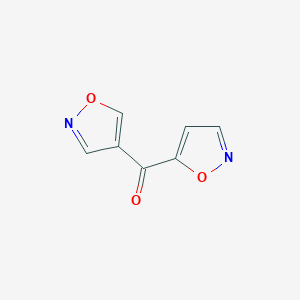
![[1-(4-Chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetaldehyde](/img/structure/B13977740.png)
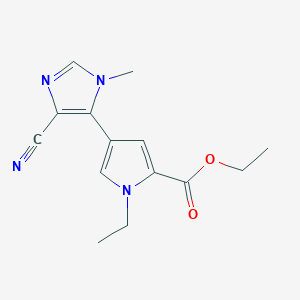
![tert-butyl (1-(4-(2-(2-aminopyridin-3-yl)-5-chloro-3H-imidazo[4,5-b]pyridin-3-yl)phenyl)cyclobutyl)carbamate](/img/structure/B13977752.png)
![ethyl 3-[4-[tert-butyl(dimethyl)silyl]oxybutoxy]-1H-pyrazole-5-carboxylate](/img/structure/B13977753.png)
![2,2-Dimethyl-5-[(4-nitrophenyl)methylidene]-1,3-dioxane](/img/structure/B13977760.png)
